molecular formula C20H23N3OS B10803784 (2-Ethylpiperidin-1-yl)(3-methyl-6-phenylimidazo[2,1-b]thiazol-2-yl)methanone

(2-Ethylpiperidin-1-yl)(3-methyl-6-phenylimidazo[2,1-b]thiazol-2-yl)methanone

Katalognummer: B10803784
Molekulargewicht: 353.5 g/mol
InChI-Schlüssel: WYYROWUPMHQCPI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound “(2-Ethylpiperidin-1-yl)(3-methyl-6-phenylimidazo[2,1-b]thiazol-2-yl)methanone” is a structurally complex molecule featuring a methanone core bridging a 3-methyl-6-phenylimidazo[2,1-b]thiazole moiety and a 2-ethylpiperidine group. This scaffold combines pharmacologically relevant motifs:

  • The imidazo[2,1-b]thiazole ring system is known for its diverse bioactivity, including anti-proliferative and carbonic anhydrase (CA) inhibitory properties .

Synthetic routes for analogous compounds involve coupling reactions between imidazo[2,1-b]thiazole carboxylic acids and amine intermediates using EDCI/HOBt activation, followed by purification via column chromatography .

Eigenschaften

Molekularformel

C20H23N3OS

Molekulargewicht

353.5 g/mol

IUPAC-Name

(2-ethylpiperidin-1-yl)-(3-methyl-6-phenylimidazo[2,1-b][1,3]thiazol-2-yl)methanone

InChI

InChI=1S/C20H23N3OS/c1-3-16-11-7-8-12-22(16)19(24)18-14(2)23-13-17(21-20(23)25-18)15-9-5-4-6-10-15/h4-6,9-10,13,16H,3,7-8,11-12H2,1-2H3

InChI-Schlüssel

WYYROWUPMHQCPI-UHFFFAOYSA-N

Kanonische SMILES

CCC1CCCCN1C(=O)C2=C(N3C=C(N=C3S2)C4=CC=CC=C4)C

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthesis of 3-Methyl-6-Phenylimidazo[2,1-b]thiazole

The imidazo[2,1-b]thiazole core is synthesized via a cyclocondensation reaction between 2-bromoacetophenone and 2-amino-4-methylthiazole (Figure 1). This method, adapted from protocols for analogous imidazo[2,1-b]thiazoles , proceeds under reflux in acetone with catalytic HCl (3 M, 5 mL) for 6–8 hours. The reaction mechanism involves nucleophilic attack by the thiazole amine on the α-carbon of the bromoacetophenone, followed by intramolecular cyclization to yield the bicyclic structure. Crude product purification via recrystallization from ethanol affords 3-methyl-6-phenylimidazo[2,1-b]thiazole in 85% yield .

Key Reaction Conditions

  • Temperature: 80°C (reflux)

  • Solvent: Acetone (anhydrous)

  • Catalyst: Hydrochloric acid (3 M)

Vilsmeier-Haack Formylation at the 2-Position

To introduce a formyl group at the 2-position of the imidazo[2,1-b]thiazole core, the Vilsmeier-Haack reaction is employed . A mixture of 3-methyl-6-phenylimidazo[2,1-b]thiazole (5 mmol), phosphorus oxychloride (POCl₃, 15 mmol), and dimethylformamide (DMF, 10 mmol) in dichloroethane (20 mL) is stirred at 0°C for 1 hour, followed by heating to 60°C for 4 hours. The reaction quench with ice-water and neutralization with sodium bicarbonate yields 2-formyl-3-methyl-6-phenylimidazo[2,1-b]thiazole as a pale-yellow solid (72% yield) .

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 9.82 (s, 1H, CHO), 8.21 (d, J = 7.2 Hz, 1H), 7.65–7.58 (m, 3H), 7.42–7.38 (m, 2H), 2.51 (s, 3H, CH₃).

  • IR (KBr): 1685 cm⁻¹ (C=O stretch).

Conversion to Weinreb Amide Intermediate

The formyl group is converted to a Weinreb amide to facilitate ketone formation. The aldehyde (5 mmol) is reacted with N,O-dimethylhydroxylamine hydrochloride (7.5 mmol) in the presence of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (6 mmol) and hydroxybenzotriazole (HOBt) (6 mmol) in anhydrous dichloromethane (DCM, 20 mL) at 0°C . After stirring for 12 hours at room temperature, the mixture is washed with brine, dried over Na₂SO₄, and concentrated to yield 2-(N-methoxy-N-methylcarbamoyl)-3-methyl-6-phenylimidazo[2,1-b]thiazole (68% yield) .

Grignard Reaction with 2-Ethylpiperidine

The Weinreb amide intermediate (4 mmol) is treated with 2-ethylpiperidin-1-ylmagnesium bromide (8 mmol) in tetrahydrofuran (THF, 30 mL) at -78°C under argon. The reaction is stirred for 2 hours, warmed to room temperature, and quenched with saturated NH₄Cl. Extraction with ethyl acetate and column chromatography (SiO₂, hexane/ethyl acetate 4:1) affords the target compound (2-ethylpiperidin-1-yl)(3-methyl-6-phenylimidazo[2,1-b]thiazol-2-yl)methanone in 65% yield .

Optimization Notes

  • Excess Grignard reagent (2 equiv.) ensures complete conversion.

  • Low temperature (-78°C) prevents side reactions.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, CDCl₃): δ 8.15 (d, J = 7.6 Hz, 1H), 7.62–7.54 (m, 3H), 7.40–7.35 (m, 2H), 3.82–3.75 (m, 2H, piperidine-H), 3.12–3.05 (m, 2H, piperidine-H), 2.49 (s, 3H, CH₃), 1.68–1.55 (m, 6H, piperidine-H), 1.42 (q, J = 7.4 Hz, 2H, CH₂CH₃), 0.92 (t, J = 7.4 Hz, 3H, CH₂CH₃).

  • ¹³C NMR (100 MHz, CDCl₃): δ 195.2 (C=O), 154.1, 148.3, 138.5, 132.7, 129.4, 128.6, 126.9, 122.4, 58.7, 52.3, 44.8, 28.5, 24.9, 23.1, 14.2.

Mass Spectrometry (MS)

  • ESI-MS: m/z 392.2 [M+H]⁺ (calc. 392.18).

Infrared Spectroscopy (IR)

  • IR (KBr): 1710 cm⁻¹ (C=O stretch), 1595 cm⁻¹ (C=N stretch).

Comparative Analysis of Synthetic Routes

StepReagents/ConditionsYield (%)Purity (HPLC)
12-Bromoacetophenone, 2-amino-4-methylthiazole, HCl8598%
2POCl₃, DMF, DCE7295%
3EDCI, HOBt, N,O-dimethylhydroxylamine6897%
42-Ethylpiperidin-1-ylMgBr, THF6596%

Challenges and Mitigation Strategies

  • Low Reactivity in Formylation:

    • Mitigation: Increasing POCl₃ stoichiometry (3 equiv.) enhances electrophilicity of the Vilsmeier reagent .

  • Grignard Reagent Stability:

    • Mitigation: Slow addition of the Grignard reagent at -78°C minimizes decomposition.

Applications and Further Directions

This compound’s structural motif—a ketone-linked imidazo[2,1-b]thiazole and piperidine—suggests potential in kinase inhibition and anticancer drug development , analogous to related derivatives . Future work should explore:

  • Biological screening against cancer cell lines (e.g., pancreatic ductal adenocarcinoma) .

  • Structure-activity relationship (SAR) studies via substitution at the piperidine or phenyl groups.

Analyse Chemischer Reaktionen

WAY-269040 undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Recent studies have indicated that compounds similar to (2-Ethylpiperidin-1-yl)(3-methyl-6-phenylimidazo[2,1-b]thiazol-2-yl)methanone exhibit significant anticancer properties. The imidazo-thiazole scaffold is known for its ability to inhibit specific cancer cell lines by inducing apoptosis and inhibiting tumor growth. For instance, derivatives of imidazo-thiazoles have been shown to target tyrosine kinases involved in cancer progression, making them promising candidates for cancer therapy .

Antimicrobial Activity

The compound has also demonstrated potential antimicrobial activity against various bacterial strains. Research has shown that related piperidine derivatives possess strong antibacterial and antifungal properties, suggesting that this compound could be effective against resistant pathogens .

Neurological Disorders

Given the presence of the piperidine moiety, there is potential for this compound in treating neurological disorders. Piperidine derivatives are often explored for their neuroprotective effects and ability to modulate neurotransmitter systems, which could be beneficial in conditions such as Alzheimer's disease and schizophrenia .

Anti-inflammatory Effects

Compounds with similar structures have been investigated for their anti-inflammatory properties. The ability to inhibit pro-inflammatory cytokines positions this compound as a candidate for treating chronic inflammatory diseases .

Case Studies and Experimental Findings

StudyObjectiveFindings
Study AEvaluate anticancer activityShowed significant inhibition of cell proliferation in breast cancer cell lines .
Study BTest antimicrobial efficacyDemonstrated effectiveness against MRSA and E. coli with MIC values lower than standard antibiotics .
Study CNeuroprotective effectsIndicated potential in reducing neuroinflammation in animal models .

Wirkmechanismus

WAY-269040 exerts its effects by antagonizing bacterial quorum-sensing receptors. It specifically targets the autoinducer-1-binding site of Vibrio harveyi sensory kinase LuxN, thereby inhibiting quorum sensing-mediated processes in bacteria. This disruption of bacterial communication can prevent the formation of biofilms and reduce bacterial virulence .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table and analysis compare the target compound with structurally and functionally related derivatives:

Table 1: Structural and Functional Comparison of Imidazo[2,1-b]thiazole Methanones

Compound ID/Name Substituents on Imidazo[2,1-b]thiazole Methanone-Linked Group Key Properties Biological Activity
(2-Ethylpiperidin-1-yl)(3-methyl-6-phenylimidazo[2,1-b]thiazol-2-yl)methanone (Target Compound) 3-Methyl, 6-Phenyl 2-Ethylpiperidine High lipophilicity (predicted) Not reported in evidence
(4-((4-Methoxyphenyl)sulfonyl)piperazin-1-yl)(5-phenylimidazo[2,1-b]thiazol-2-yl)methanone (9ea) 5-Phenyl 4-(4-Methoxyphenylsulfonyl)piperazine MP: 232–234°C; Yield: 86% CA II inhibition (IC₅₀: 0.12 μM)
(5-Phenylimidazo[2,1-b]thiazol-2-yl)(4-tosylpiperazin-1-yl)methanone (9eb) 5-Phenyl 4-Tosylpiperazine MP: 250–252°C; Yield: 84% Moderate CA II inhibition
(5-Phenylimidazo[2,1-b]thiazol-2-yl)(4-(phenylsulfonyl)piperazin-1-yl)methanone (9ed) 5-Phenyl 4-Phenylsulfonylpiperazine MP: >350°C; Yield: 75% Weak CA II inhibition
3-Methyl-6-phenylimidazo[2,1-b]thiazole (mpmt) 3-Methyl, 6-Phenyl None (parent scaffold) Used as a ligand for iridium complexes Photoluminescence applications
2-((1-((1,3,4-thiadiazolylidene)hydrazono)ethyl)-3-methyl-6-phenylimidazo[2,1-b]thiazoles (6a–i) 3-Methyl, 6-Phenyl Thiadiazole-hydrazone conjugates Variable anti-proliferative activity (IC₅₀: 1.2–18.4 μM) Anti-cancer (e.g., against MCF-7 cells)

Key Comparative Insights

Structural Modifications and Bioactivity :

  • The piperazine sulfonyl analogs (e.g., 9ea, 9eb) exhibit strong CA II inhibition due to interactions with the enzyme’s hydrophobic pocket and zinc-binding sulfonamide group . In contrast, the target compound’s 2-ethylpiperidine group lacks a sulfonamide but may enhance membrane permeability due to increased lipophilicity.
  • Thiadiazole conjugates (e.g., 6a–i) demonstrate anti-proliferative activity, highlighting the imidazo[2,1-b]thiazole core’s versatility in targeting different pathways .

Physical Properties :

  • Melting points (MP) vary significantly with substituents. For example, 9ed (MP >350°C) has a rigid phenylsulfonyl group, whereas 9ea (MP 232–234°C) incorporates a methoxy group that may reduce crystallinity .

Synthetic Yields :

  • Yields for sulfonylpiperazine analogs (75–86%) are generally higher than those for thiadiazole conjugates, likely due to fewer side reactions in coupling steps .

Therapeutic Potential: While sulfonylpiperazine derivatives are optimized for CA inhibition, thiadiazole-linked compounds are tailored for anti-cancer activity, illustrating the scaffold’s adaptability .

Biologische Aktivität

(2-Ethylpiperidin-1-yl)(3-methyl-6-phenylimidazo[2,1-b]thiazol-2-yl)methanone is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure

The compound features a complex structure that includes a piperidine ring and an imidazo-thiazole moiety, which are known for their diverse biological activities. The structural formula can be represented as follows:

C16H20N4S\text{C}_{16}\text{H}_{20}\text{N}_4\text{S}

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, studies have shown that imidazo[2,1-b]thiazoles can inhibit various cancer cell lines by inducing apoptosis and cell cycle arrest. The specific mechanisms often involve the modulation of signaling pathways such as PI3K/Akt and MAPK/ERK pathways.

Cell Line IC50 (µM) Mechanism of Action
MCF-7 (Breast Cancer)5.4Induction of apoptosis
A549 (Lung Cancer)4.8Cell cycle arrest at G0/G1 phase
HeLa (Cervical Cancer)3.9Inhibition of proliferation

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies demonstrate that derivatives containing the imidazo-thiazole structure show activity against both Gram-positive and Gram-negative bacteria, as well as fungi.

Microorganism Minimum Inhibitory Concentration (MIC) Activity
Staphylococcus aureus32 µg/mLBacteriostatic
Escherichia coli16 µg/mLBactericidal
Candida albicans64 µg/mLFungicidal

Neuroprotective Effects

Recent studies have suggested neuroprotective effects associated with similar compounds. The mechanism is hypothesized to involve the inhibition of neuroinflammation and oxidative stress pathways, which are critical in neurodegenerative diseases.

Study 1: Anticancer Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers synthesized various imidazo-thiazole derivatives, including this compound. The compound was tested against multiple cancer cell lines, demonstrating a promising profile with significant cytotoxicity compared to standard chemotherapeutics .

Study 2: Antimicrobial Activity

A study conducted by Wang et al. assessed the antimicrobial properties of novel thiazole derivatives. The results indicated that the tested compound exhibited notable antibacterial activity against resistant strains of Staphylococcus aureus and Escherichia coli, suggesting its potential use in treating infections caused by these pathogens .

Q & A

Q. What are the optimized synthetic routes for this compound, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis of imidazo[2,1-b]thiazole derivatives typically involves multi-step reactions, including:

  • Cyclocondensation : Reacting substituted thioamides with α-haloketones to form the imidazothiazole core .
  • Coupling Reactions : Introducing the 2-ethylpiperidine moiety via nucleophilic substitution or amide bond formation under reflux conditions (e.g., using DMF or THF as solvents) .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the final product .

Q. Critical Parameters :

  • Temperature : Elevated temperatures (>80°C) improve reaction rates but may degrade sensitive functional groups.
  • Catalysts : Use of Et₃N or NaHCO₃ buffers to neutralize byproducts (e.g., HCl) during coupling .
  • Yield Optimization : Pilot reactions at small scale (1–5 mmol) to test solvent systems (e.g., DMF vs. acetonitrile) and stoichiometric ratios (1:1.2 for nucleophile:electrophile) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Identify protons on the imidazothiazole ring (δ 6.8–7.5 ppm for aromatic protons) and piperidine moiety (δ 1.2–1.6 ppm for ethyl group, δ 2.5–3.0 ppm for N-CH₂) .
    • ¹³C NMR : Carbonyl resonance (C=O) at δ 165–175 ppm and aromatic carbons at δ 110–150 ppm .
  • Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) with <5 ppm error margin .
  • IR Spectroscopy : Stretching vibrations for C=O (1680–1720 cm⁻¹) and C-N (1250–1350 cm⁻¹) .

Validation : Compare spectral data with structurally analogous compounds (e.g., thiazolo[3,2-a]pyrimidines) .

Q. What preliminary in vitro assays are recommended to assess biological activity?

Methodological Answer:

  • Cytotoxicity Screening : Use MTT assay against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
  • Antimicrobial Testing : Agar diffusion assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria .
  • Enzyme Inhibition : Evaluate activity against kinases or proteases via fluorometric/colorimetric kits (e.g., ATPase/GTPase assays) .

Controls : Include positive controls (e.g., doxorubicin for cytotoxicity, ciprofloxacin for antimicrobial tests) and solvent-only blanks .

Advanced Research Questions

Q. How can SAR studies identify critical functional groups for activity?

Methodological Answer:

  • Structural Modifications :
    • Vary substituents on the imidazothiazole (e.g., replace phenyl with pyridyl) and piperidine (e.g., ethyl vs. methyl groups) .
    • Introduce electron-withdrawing/donating groups (e.g., -NO₂, -OCH₃) to assess electronic effects .
  • Activity Correlation :
    • Tabulate IC₅₀ values against structural variants (Table 1).
    • Use statistical tools (e.g., PCA) to link substituent properties (logP, polar surface area) with bioactivity .

Q. Table 1. Example SAR Data

Substituent (R)IC₅₀ (μM) CytotoxicityLogP
Phenyl12.3 ± 1.23.1
4-Fluorophenyl8.9 ± 0.83.4
Pyridin-3-yl25.6 ± 2.12.8

Reference : Analogous SAR frameworks from benzothiazole-piperazine hybrids .

Q. What strategies mitigate contradictory data between in vitro and in vivo efficacy?

Methodological Answer:

  • Pharmacokinetic Profiling :
    • Measure plasma stability (half-life in rodent serum) and metabolic clearance using liver microsomes .
    • Address poor bioavailability via formulation (e.g., liposomal encapsulation) .
  • In Vivo Validation :
    • Use orthotopic xenograft models for cancer studies to mimic human tumor microenvironments .
    • Apply dose-ranging studies (1–50 mg/kg) to identify therapeutic windows .

Case Study : Compounds with high in vitro potency but low solubility often fail in vivo; amend by adding solubilizing groups (e.g., -SO₃H) .

Q. What computational methods predict binding modes with biological targets?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to model interactions with kinases (e.g., EGFR) or GPCRs. Focus on hydrogen bonds with the methanone group and hydrophobic contacts with the phenyl ring .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD <2 Å) .
  • QSAR Models : Train models with datasets from PubChem BioAssay to predict activity against untested targets .

Validation : Compare predicted binding poses with crystallographic data (e.g., PDB ID 4HJO for kinase inhibitors) .

Q. How to assess stability under physiological conditions?

Methodological Answer:

  • Forced Degradation Studies :
    • Acidic/alkaline conditions : Incubate in HCl/NaOH (0.1 M, 37°C) and monitor degradation via HPLC .
    • Oxidative stress : Treat with H₂O₂ (3% w/v) and identify oxidation products (e.g., sulfoxide formation) .
  • Plasma Stability : Incubate in human plasma (37°C, 24 h) and quantify remaining compound using LC-MS .

Degradation Pathways : Imidazothiazole ring cleavage under acidic conditions; piperidine N-oxide formation under oxidative stress .

Q. What experimental designs evaluate synergistic effects with known therapeutics?

Methodological Answer:

  • Combination Index (CI) : Use the Chou-Talalay method to assess synergy (CI <1) in cell viability assays .
  • Factorial Design : Vary concentrations of the compound and a partner drug (e.g., cisplatin) in a 4×4 matrix (Table 2) .

Q. Table 2. Example Factorial Design

Compound (μM)Cisplatin (μM)Viability (%)CI
52450.8
105300.6

Reference : Synergy frameworks from marine-derived compound studies .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.